molecular formula C12H17ClFN B069566 4-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 193357-52-7

4-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No. B069566
M. Wt: 229.72 g/mol
InChI Key: OJKWWANXBGLGQN-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound that has been studied for various synthetic and pharmacological applications. Its synthesis and properties are of interest due to its potential use in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride involves the Grignard reaction of 4-fluoro-[2,3,5,6-2H4]bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and heteroatomic ring saturation using a palladium on carbon catalyst (Proszenyák et al., 2005). Additionally, methods for the catalytic H/D exchange in benzylic positions have been improved for this compound.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction studies, provides insights into the compound's crystalline form and molecular conformation. The molecular structure of related compounds has been characterized by various spectroscopic methods, confirming their complex structures and potential for further chemical modification (Kumar et al., 2016).

Chemical Reactions and Properties

Research on 4-(4-Fluorobenzyl)piperidine hydrochloride and its derivatives has explored their reactivity and chemical properties, including the synthesis of isotopomers and studies on their biological activities. These studies highlight the compound's versatility in chemical synthesis and potential in drug discovery (Proszenyák et al., 2005).

Physical Properties Analysis

The physical properties of 4-(4-Fluorobenzyl)piperidine hydrochloride, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined through comprehensive analysis and experimentation.

Chemical Properties Analysis

4-(4-Fluorobenzyl)piperidine hydrochloride's chemical properties, including its reactivity with other compounds, stability under different conditions, and potential for functionalization, are of great interest. Studies on its interaction with monoamine transporters and structural analysis through X-ray crystallography provide a deeper understanding of its chemical behavior (Zhen et al., 2004).

Scientific Research Applications

  • Synthesis and Isotope Labeling :

    • Proszenyák et al. (2005) developed pure isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction, important for pharmacological and chemical research (Proszenyák et al., 2005).
  • Radiotracer Development for PET Imaging :

    • Labas et al. (2011) synthesized specific PET radioligands containing 4-(4-fluorobenzyl)piperidine for imaging NR2B NMDA receptors, although they found poor brain penetration for these compounds (Labas et al., 2011).
  • Pharmaceutical Intermediate Production :

    • Proszenyák et al. (2004) reported on the hydrogenation of 4-(4-fluorobenzyl)pyridine to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate (Proszenyák et al., 2004).
  • Biological Activities and Anticancer Research :

    • Binici et al. (2021) explored the biological activities of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, including their antibacterial, antifungal, and anticancer properties (Binici et al., 2021).
  • Histone Deacetylase Inhibitors for Antitumor Activity :

    • Thaler et al. (2012) studied spiro[chromane-2,4′-piperidine] derivatives, including 4-fluorobenzyl compounds, as novel histone deacetylase (HDAC) inhibitors with potential antitumor activity (Thaler et al., 2012).
  • Neurotransmitter Transporter Studies :

    • Kolhatkar et al. (2003) investigated the interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, including 4-(4-fluorobenzyl)piperidine derivatives, with monoamine transporters, contributing to understanding of neurotransmitter regulation (Kolhatkar et al., 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKWWANXBGLGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588780
Record name 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)piperidine hydrochloride

CAS RN

193357-52-7, 92822-03-2
Record name 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-fluorophenyl)methyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(t-butoxycarbonyl)-4-(4-fluorophenylmethyl)piperidine (11.2 g, 38.2 mmol) was dissolved in 4M HCl in dioxane (50 mL). The reaction was stirred for 15 min and then conc. in vacuo to a white solid. The solid was dissolved in 3% MeOH/CH2Cl2 in EtOAc/MeOH while warming once all solids were dissolved hexanes was added. The crystallization was allowed to cool to room temperature and then placed at 4° C. for 16 h. The white solids were filtered off to yield 8.4 g of product. MS (ESI) 194 (M−HCl+H).
Quantity
11.2 g
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reactant
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MeOH CH2Cl2
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EtOAc MeOH
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hexanes
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Synthesis routes and methods II

Procedure details

A solution of 4N hydrogen chloride in ethyl acetate (100 ml) was added to 1-tert-butoxycarbonyl-4-(4-fluorobenzyl)piperidine (39.9 g) and the solution was stirred for an hour at room temperature. The reaction mixture was concentrated under reduced pressure, then diethyl ether was added thereto. The resulting precipitate was collected by filtration, washed with diethyl ether, and dried under reduced pressure to give the title compound (30.1 g).
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39.9 g
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Synthesis routes and methods III

Procedure details

To 1-tert-butoxycarbonyl-4-(4-fluorobenzyl)piperidine (39.9 g) was added 4N-hydrogen chloride in ethyl acetate (100 ml), and the solution was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and to the concentrate was added diethyl ether. The resulting precipitates were collected by filtration, washed with diethyl ether, and dried under reduced pressure to give the titled compound (30.1 g).
Quantity
39.9 g
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reactant
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 3
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 4
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 5
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 6
4-(4-Fluorobenzyl)piperidine hydrochloride

Citations

For This Compound
7
Citations
S Ferro, L De Luca, MP Germanò, MR Buemi… - European journal of …, 2017 - Elsevier
Tyrosinase is involved in the production of melanin through the hydroxylation of monophenols to o-diphenols. The role of this enzyme was extensively studied in order to identify new …
Number of citations: 42 www.sciencedirect.com
ZL Zhou, SX Cai, ER Whittemore… - Journal of medicinal …, 1999 - ACS Publications
A structure-based search and screen of our compound library identified N-(2-phenoxyethyl)-4-benzylpiperidine (8) as a novel N-methyl-d-aspartate (NMDA) receptor antagonist that has …
Number of citations: 60 pubs.acs.org
S Imamura, Y Nishikawa, T Ichikawa, T Hattori… - Bioorganic & medicinal …, 2005 - Elsevier
Replacement of the 5-oxopyrrolidin-3-yl fragment in the previously reported lead structure with a 1-acetylpiperidin-4-yl group led to the discovery of a novel series of potent CCR5 …
Number of citations: 77 www.sciencedirect.com
Á Proszenyák, B Ágai, L Hegedűs, F Faigl - Applied Catalysis A: General, 2004 - Elsevier
The heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine resulted in 4-(4-fluorobenzyl)piperidine, an important and valuable pharmaceutical intermediate. The effects of …
Number of citations: 11 www.sciencedirect.com
JL Herndon, A Ismaiel, SP Ingher… - Journal of medicinal …, 1992 - ACS Publications
Ketanserin is the prototypic 5-HT2 serotonin antagonist; although it has been an important tool for the study of serotonin pharmacology, it has had relatively little impact on drug design …
Number of citations: 158 pubs.acs.org
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org
JÈ Pabel, G HoÈfner, KT Wanner - Bioorganic & medicinal chemistry letters, 2000 - Elsevier
A short synthesis of the NMDA receptor antagonist (rac)-Eliprodil (9) and its resolution into the enantiomers by chiral HPLC is described. The enantiomers (R)-9 and (S)-9 were found to …
Number of citations: 26 www.sciencedirect.com

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